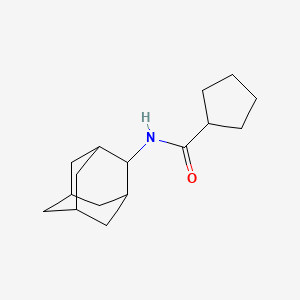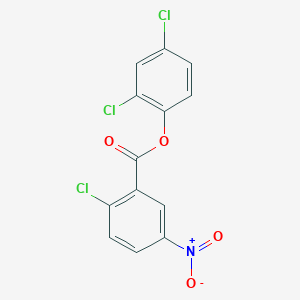![molecular formula C16H15Cl2NOS B5716180 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide, also known as CBDA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBDA belongs to the class of compounds known as benzylthioacetamides, which have been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, suggesting its anti-inflammatory effects may be due to the suppression of inflammatory signaling pathways. 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. In addition, 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal models, 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has been shown to reduce inflammation and pain, suggesting its potential as an analgesic and anti-inflammatory agent. 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has also been shown to reduce tumor growth in vitro and in vivo, indicating its potential as an anticancer agent. Additionally, 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide is its potential as a multifunctional therapeutic agent, with anti-inflammatory, analgesic, and antitumor effects. Additionally, 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has been shown to have antimicrobial activity, which could be useful in the development of new antimicrobial agents. However, one limitation of 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide and its potential side effects.
Orientations Futures
There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide. One area of interest is the development of new analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide in humans. Overall, 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide is a promising compound with potential therapeutic applications, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide involves the reaction of 4-chlorobenzyl chloride with thioacetic acid, followed by the reaction of the resulting thioester with 4-chloro-2-methylaniline. The final product is obtained by the addition of acetic anhydride to the reaction mixture. The purity of the compound is typically verified using nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has also been shown to have antitumor effects in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. Additionally, 2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-8-14(18)6-7-15(11)19-16(20)10-21-9-12-2-4-13(17)5-3-12/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFNZEPNLANZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)



![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)

![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)